Marbofloxacin

Beschreibung

Evolution of Fluoroquinolone Antimicrobials and Marbofloxacin's Position in Therapeutic Development

Fluoroquinolones trace their origins back to the 1960s with the discovery of nalidixic acid, a derivative of the antimalarial drug chloroquine. amazonaws.comresearchgate.net Nalidixic acid was a first-generation quinolone with limited absorption and a narrow spectrum of activity, primarily used for urinary tract infections caused by Enterobacteriaceae spp. amazonaws.com

Subsequent structural modifications in the 1980s, notably the addition of a fluorine atom at position 6 of the quinolone ring system, led to the development of fluoroquinolones. amazonaws.comresearchgate.net This modification enhanced absorption, bioavailability, and significantly broadened the spectrum of activity to include organisms like Pseudomonas aeruginosa and certain gram-positive cocci. amazonaws.com

Fluoroquinolones are often categorized into generations based on structural differences and resulting changes in their spectrum of activity. Nalidixic acid is considered a first-generation drug. msdvetmanual.com Second-generation fluoroquinolones, which include this compound, enrofloxacin, difloxacin, and ciprofloxacin, demonstrated improved activity and tissue distribution. amazonaws.com this compound is described as a synthetic third-generation fluoroquinolone antibiotic developed exclusively for veterinary treatment. frontiersin.orgcabidigitallibrary.orgresearchgate.netecronicon.net Its development represents an advancement aimed at providing a broad spectrum of bactericidal activity against a range of pathogens encountered in animal health. frontiersin.orgfrontiersin.org

Historical Context of this compound Research in Animal Health

Research into this compound in animal health emerged within the broader context of evaluating and developing fluoroquinolones for veterinary applications. While enrofloxacin was the first fluoroquinolone approved for use in dogs and cats in 1989, research into other compounds like this compound followed, leading to its approval later. amazonaws.com this compound was approved for use in dogs in 1999 and for cats in 2001 in the United States. amazonaws.com In the European Union, it is licensed for use in cattle and pigs for respiratory disease and mastitis, and its use has been extended extra-label to other species like sheep and goats where studies are more limited. mdpi.com

Early research focused on establishing its basic antimicrobial properties, including its spectrum of activity against common veterinary pathogens. Studies investigated its efficacy against bacteria isolated from canine and feline diseases, demonstrating a broad spectrum covering both gram-negative and gram-positive bacteria. nih.gov Comparative studies were also conducted to assess its in vitro killing rates against specific pathogens, such as Staphylococcus intermedius and Pasteurella multocida, often comparing it to other veterinary fluoroquinolones like enrofloxacin and ciprofloxacin. nih.gov

Pharmacokinetic studies were a crucial part of the historical research, examining how this compound is absorbed, distributed, metabolized, and excreted in different animal species. Research in dogs, cats, pigs, cattle, and goats has shown high bioavailability after oral and parenteral administration and wide distribution to tissues. frontiersin.orgecronicon.netmdpi.comfrontiersin.orgnih.govnih.gov For instance, studies in dogs demonstrated higher drug concentrations in the skin than in plasma. frontiersin.org Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the curve (AUC), and elimination half-life (t1/2) were determined in various species to understand its disposition and inform potential dosing strategies. frontiersin.orgfrontiersin.orgnih.govavma.org

Contemporary Significance of this compound Research

Contemporary research on this compound continues to build upon the foundational studies, focusing on optimizing its use and addressing challenges such as antimicrobial resistance. Current research often employs advanced techniques like pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine dosage regimens and predict clinical outcomes. frontiersin.orgmdpi.comfrontiersin.orgnih.gov These studies integrate pharmacokinetic data with minimum inhibitory concentration (MIC) values of target bacteria to determine appropriate exposure levels required for bacteriostatic, bactericidal, or eradication activity. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov

Recent studies have investigated this compound's activity against specific pathogens in various animal models. For example, research has evaluated its in vivo antimicrobial activity against Pasteurella multocida in calves using tissue cage models to simulate infection sites and assess effectiveness in the presence of host defenses. frontiersin.org PK/PD analyses have also been conducted against pathogens like Escherichia coli in pigs and Streptococcus suis in pigs to establish optimal dose regimens aimed at reducing the development of fluoroquinolone resistance. frontiersin.orgfrontiersin.org

Furthermore, contemporary research explores the pharmacokinetics of this compound in less studied species, such as rabbits and blue and gold macaws, to provide data for informed therapeutic decisions in these animals. avma.orgresearchgate.net These studies contribute to a more comprehensive understanding of this compound's behavior across a wider range of veterinary patients. avma.org

Research also continues into the mechanisms of bacterial resistance to fluoroquinolones, including this compound. Resistance can arise through chromosomal mutations affecting DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, as well as through plasmid-mediated resistance mechanisms. amazonaws.commsdvetmanual.com Understanding these mechanisms is crucial for monitoring resistance trends and developing strategies to preserve the efficacy of this compound and other fluoroquinolones in veterinary medicine. amazonaws.commsdvetmanual.com

Data from pharmacokinetic studies in different species highlight the variability in drug disposition, which is essential for guiding research into species-specific therapeutic approaches. The following table summarizes some pharmacokinetic parameters observed in research studies across various animal species:

| Species | Route of Administration | Cmax (µg/mL or µg/g) | Tmax (h) | AUC (µg·h/mL or µg·h/g) | Half-life (h) | Bioavailability (%) | Reference |

| Pigs (Plasma) | Oral (8 mg/kg) | 6.28 | 0.75 | 88.94 | 12.48 | 94.21 | frontiersin.org |

| Pigs (Ileum content) | Oral (2 mg/kg) | 11.28 | - | 77.81 | 69.97 | - | frontiersin.org |

| Pigs (Plasma) | Oral (2 mg/kg) | 0.55 | - | 14.67 | 30.67 | ~100 | frontiersin.orgnih.gov |

| Hanwoo Cattle | IV (2 mg/kg) | - | - | 6.87 | 2.44 | - | nih.gov |

| Hanwoo Cattle | IM (2 mg/kg) | 1.16 | 0.95 | 5.07 | 2.44 | 73 | nih.gov |

| Rabbits | Oral (5 mg/kg) | 1.73 (Day 0), 2.56 (Day 10) | - | 10.50 (Day 0), 10.90 (Day 10) | 8.0 (Day 0), 3.9 (Day 10) | Well absorbed | avma.org |

| Blue & Gold Macaws | Oral (10 mg/kg) | 3.70 | 2.92 | - | - | 92.15 | researchgate.net |

Note: "-" indicates data not available in the provided snippets for that specific parameter.

This ongoing research underscores the contemporary significance of this compound as a valuable antimicrobial in veterinary medicine, with efforts focused on maximizing its effectiveness and addressing the challenge of resistance through a deeper understanding of its pharmacological properties and the dynamics of bacterial populations.

Eigenschaften

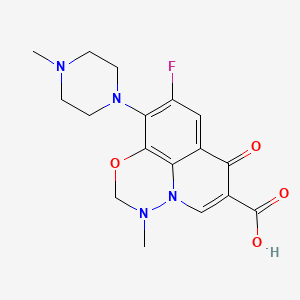

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O4/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25/h7-8H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFYOAJNDMUVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046600 | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115550-35-1 | |

| Record name | Marbofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115550-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marbofloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115550351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Marbofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Marbofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]-benzoxadiazine-6-caboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MARBOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X09WU898T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Marbofloxacin's Antimicrobial Action

Inhibition of Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV

DNA gyrase and topoisomerase IV are type II topoisomerases that manage the topological state of bacterial DNA amazonaws.com. DNA gyrase is primarily involved in introducing negative supercoils into DNA and is considered the primary target for fluoroquinolones in many Gram-negative bacteria amazonaws.comveteriankey.comvin.com. Topoisomerase IV, on the other hand, is mainly responsible for decatenating (separating) replicated chromosomes and is often the primary target in Gram-positive bacteria amazonaws.comveteriankey.comvin.com. Marbofloxacin inhibits the activity of both enzymes by trapping them as stable complexes on the DNA, leading to double-strand breaks and ultimately bacterial cell death mdpi.com.

Molecular Interactions with DNA Gyrase Subunits (e.g., GyrA, GyrB)

Bacterial DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits ijmm.ir. Fluoroquinolones, including this compound, interact with both subunits within a region known as the quinolone resistance-determining region (QRDR) ijmm.irmdpi.com. While the exact detailed molecular interactions of this compound with these subunits can vary slightly depending on the bacterial species and specific mutations, the general mechanism involves the drug intercalating into the DNA and chelating magnesium ions, which are essential for enzyme activity mdpi.com. This interaction stabilizes a cleaved DNA-enzyme complex, preventing the religation of the DNA strands mdpi.com. Specific amino acid residues within the QRDRs of GyrA and GyrB are critical for these interactions, and mutations in these regions are a common mechanism of resistance to fluoroquinolones ijmm.irmdpi.comoup.comresearchgate.netnih.gov. For instance, mutations at position 83 and 87 in GyrA (using E. coli numbering) have been shown to affect quinolone binding oup.com.

Molecular Interactions with Topoisomerase IV Subunits (e.g., ParC, ParE)

Topoisomerase IV is also a tetrameric enzyme, consisting of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively ijmm.iroup.com. Similar to DNA gyrase, this compound interacts with the QRDRs of the ParC and ParE subunits ijmm.irnih.gov. In many Gram-positive bacteria, topoisomerase IV is the primary target for fluoroquinolones veteriankey.comvin.com. Mutations in the QRDRs of ParC and ParE can also lead to reduced susceptibility or resistance to this compound ijmm.irnih.gov. Studies have identified mutations at positions 80 and 84 in ParC as particularly relevant for fluoroquinolone resistance in some bacterial species nih.gov.

Allosteric Modulation and Conformational Changes Induced by this compound Binding

While the primary interaction of this compound is within the active site of DNA gyrase and topoisomerase IV where DNA cleavage and religation occur, the binding of fluoroquinolones is understood to induce conformational changes in these enzymes nih.govdoi.orgnih.govfrontiersin.orgelifesciences.org. These conformational changes are crucial for trapping the cleaved DNA-enzyme complex. The fluoroquinolone molecule is thought to stabilize an open conformation of the enzyme, preventing the religation step and leading to the accumulation of lethal DNA breaks mdpi.com. This trapping mechanism can be viewed in the context of allosteric modulation, where the binding of this compound at one site (the DNA-enzyme complex) affects the conformation and activity of the enzyme at a distinct site (the religation domain) nih.govdoi.orgnih.govfrontiersin.orgelifesciences.org.

Concentration-Dependent Bactericidal Activity of this compound

This compound exhibits concentration-dependent bactericidal activity wikidoc.orgijcmas.comnoahcompendium.co.ukpreprints.orgpressbooks.pub. This means that the rate and extent of bacterial killing are directly related to the concentration of the antibiotic at the site of infection ijcmas.comnih.govnih.govnih.gov. Higher concentrations of this compound generally result in faster and more complete bacterial eradication nih.govnih.govnih.gov. This is a characteristic feature of fluoroquinolones and is often assessed using pharmacokinetic/pharmacodynamic (PK/PD) parameters such as the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) or the ratio of the peak concentration to the MIC (Cmax/MIC) nih.govfrontiersin.org. Studies have shown a strong correlation between these parameters and the bactericidal effect of this compound against various pathogens nih.govnih.govfrontiersin.org.

Characterization of the Post-Antibiotic Effect (PAE) of this compound

The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after the concentration of an antimicrobial falls below the minimum inhibitory concentration (MIC) agriculturejournals.czagriculturejournals.cz. This compound has been shown to exhibit a significant PAE against both Gram-negative and Gram-positive bacteria wikidoc.orgijcmas.comwikipedia.orgpreprints.orgpressbooks.pubnih.govmdpi.com. The duration of the PAE can be influenced by factors such as the bacterial species, the concentration of the antibiotic, and the duration of exposure agriculturejournals.cznih.gov. A prolonged PAE is a desirable characteristic as it can allow for less frequent dosing while still maintaining bacterial growth inhibition agriculturejournals.czagriculturejournals.cz. Research has demonstrated that the PAE of this compound can be longer than that of some other antimicrobials against relevant pathogens agriculturejournals.czagriculturejournals.cznih.gov. For example, studies have shown that this compound exhibits a longer PAE compared to enrofloxacin and amoxicillin against certain respiratory pathogens in pigs agriculturejournals.czagriculturejournals.cz. Similarly, it has shown a longer PAE than enrofloxacin, ciprofloxacin, and difloxacin against feline Bordetella bronchiseptica isolates nih.gov.

Here is a table summarizing some research findings on the PAE of this compound:

| Antimicrobial | Bacterial Species | Concentration (x MIC) | Exposure Time (h) | Mean PAE Duration (h) | Source |

| This compound | Actinobacillus pleuropneumoniae | 5, 10 | 1, 2 | Longer than Enrofloxacin and Amoxicillin | agriculturejournals.czagriculturejournals.cz |

| This compound | Haemophilus parasuis | 5, 10 | 1, 2 | Longer than Amoxicillin | agriculturejournals.czagriculturejournals.cz |

| This compound | Pasteurella multocida | 5, 10 | 1, 2 | Longer than Amoxicillin | agriculturejournals.czagriculturejournals.cz |

| This compound | Bordetella bronchiseptica | 5, 10 | 1, 2 | 1.1 - 8.2 (longer than Enrofloxacin, Ciprofloxacin, Difloxacin) | nih.gov |

Elucidation of Additional Proposed Mechanisms of Action

While the primary mechanism involving DNA gyrase and topoisomerase IV inhibition is well-established, additional proposed mechanisms of action for this compound have been suggested. Some research indicates that this compound may also exhibit activity against non-dividing bacteria. wikidoc.orgwikipedia.orgnih.gov One proposed mechanism in non-dividing cells is described as not requiring protein and RNA synthesis. wikidoc.orgwikipedia.orgnih.gov

Pharmacodynamic Modeling and Efficacy Prediction of Marbofloxacin

Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Characterization

The MIC and MPC are fundamental in vitro measures used to assess the susceptibility of bacterial pathogens to marbofloxacin and evaluate the potential for resistance development.

In Vitro MIC Determination for a Broad Range of Bacterial Pathogens

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specific incubation period agriculturejournals.cz. MIC determination for this compound is typically performed using standard methods such as broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) agriculturejournals.czihma.com.

Studies have reported this compound MIC values for a wide array of bacterial pathogens relevant to veterinary medicine. For instance, a surveillance program in Europe monitored this compound susceptibility in bacteria isolated from diseased pigs, including Escherichia coli, Salmonella species, Bordetella bronchiseptica, Pasteurella multocida, and Streptococcus suis ihma.com. This study found varying MIC distributions depending on the organism and the year of isolation ihma.com. For Salmonella species, a strong mode MIC was observed at 0.03 µg/mL, with MIC90 values ranging between 0.06 and 0.25 µg/mL ihma.com. For Actinobacillus pleuropneumoniae, the MIC90 ranged from 0.03 to 0.12 µg/mL in most years ihma.com. Haemophilus parasuis showed a bimodal MIC distribution, with the majority of isolates being highly susceptible (MIC ≤ 0.06 mg/mL) ihma.com.

Representative MIC values for other pathogens include Pseudomonas aeruginosa (0.5 µg/mL) and Staphylococcus aureus (0.25 µg/mL) toku-e.com. Studies in camels reported MICs for Staphylococcus aureus (0.25 µg/ml), Streptococcus sp (0.5 µg/ml), Corynebacterium sp (0.5 µg/ml), and Acinetobacter sp (0.125 µg/ml) camelsandcamelids.com. For Staphylococcus pseudintermedius, MICs of 0.0625 µg/ml have been reported cabidigitallibrary.org.

It has been observed that moderately higher MICs may be obtained in the presence of calf serum compared to Mueller-Hinton broth nih.gov.

In Vitro MPC Thresholds for Suppression of Resistant Mutant Selection

The Mutant Prevention Concentration (MPC) is defined as the lowest antibiotic concentration that prevents the growth of the least-susceptible single-step mutant subpopulation within a large bacterial population (typically 1010 CFU) frontiersin.orgnih.gov. The MPC concept is crucial for understanding and mitigating the selection of resistant mutants, particularly for concentration-dependent drugs like fluoroquinolones frontiersin.orgresearchgate.net. The concentration range between the MIC and MPC is known as the Mutant Selection Window (MSW), where resistant subpopulations can be selectively enriched frontiersin.orgresearchgate.net.

Studies have determined MPC values for this compound against various veterinary pathogens. For Pasteurella multocida, the MPC was reported as 0.3 µg/mL, with an MPC/MIC ratio of 4 frontiersin.org. For swine isolates of Actinobacillus pleuropneumoniae and Pasteurella multocida, this compound MPC values were ≤0.25 µg/mL and ≤0.5 µg/mL, respectively mdpi.com. Modal MPC values were 0.063 µg/mL for Actinobacillus pleuropneumoniae and Pasteurella multocida mdpi.com. For Staphylococcus pseudintermedius, the MPC was identified as 0.5 µg/ml cabidigitallibrary.org. Against Haemophilus parasuis strain V5, the MPC was 0.04 mg/L, approximately 2-3 times the MIC value d-nb.info.

Maintaining drug concentrations above the MPC is considered a strategy to minimize the emergence of resistance frontiersin.orgresearchgate.net. MPC-based PK/PD indices, such as AUC24h/MPC or Cmax/MPC, have been proposed as more appropriate predictors for preventing mutant selection than MIC-based indices frontiersin.org.

Time-Kill Kinetic Studies of this compound Against Susceptible and Resistant Strains

Time-kill kinetic studies provide a dynamic assessment of the antibacterial activity of this compound by measuring the reduction in bacterial viable counts over time at different drug concentrations mdpi.com. These studies are more informative than static MIC measurements as they capture the rate and extent of bacterial killing mdpi.com.

Studies have investigated the time-kill kinetics of this compound against both susceptible and resistant bacterial strains. For Escherichia coli strains with different susceptibility levels, time-kill curves showed a concentration-dependent killing effect nih.gov. Under optimal growth conditions, the killing rate increased with antibiotic concentration nih.gov. The profiles often exhibited an initial rapid decrease in viable counts, followed by a slower decrease between 8 and 24 hours of exposure nih.gov. The bactericidal activity of this compound was found to be closely associated with both the concentration and the duration of exposure nih.gov.

Time-kill studies on canine skin pathogens, including Staphylococcus pseudintermedius, Staphylococcus aureus, and Escherichia coli, demonstrated that the highest bactericidal effect (≥ 3 log10 reduction) was typically achieved at concentrations at or above 8 times the MIC within a few hours for susceptible isolates mdpi.com. For resistant isolates, achieving the same level of killing might require longer exposure times mdpi.com.

Against Mycoplasma hyopneumoniae, time-kill studies showed that this compound had a mycoplasmacidal effect during the exponential growth phase (on dividing cells) but not during the lag phase asm.org. Time-kill curves for this compound against Staphylococcus aureus, Streptococcus sp, Corynebacterium sp, and Acinetobacter sp isolated from camels showed similar profiles, with an initial rapid decrease in viable counts followed by a slower decrease camelsandcamelids.com.

Pharmacodynamic mathematical models, often based on the sigmoid Emax model, are used to analyze time-kill data and estimate parameters such as the concentration leading to a half-maximum effect (C50) and the maximal killing rate (Emax) nih.govmdpi.com. The C50 value has been shown to be highly correlated with MIC values nih.gov.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration and Indices

PK/PD integration combines pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the bacteria) to predict the likelihood of clinical success and minimize the development of resistance plos.orgfrontiersin.org. For concentration-dependent antimicrobials like this compound, the key PK/PD indices are the ratio of the Area Under the Concentration-Time Curve to the MIC (AUC/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC) srce.hrplos.org.

Area Under the Concentration-Time Curve to MIC Ratio (AUC/MIC) as a Primary Predictor of Efficacy

The AUC/MIC ratio is widely considered the primary PK/PD index for predicting the efficacy of this compound and other fluoroquinolones srce.hrmdpi.comnih.govplos.orgufmg.brmicrobiologyresearch.orgucdavis.edu. This index relates the total drug exposure over time to the susceptibility of the pathogen plos.org. Higher AUC/MIC values are generally associated with better clinical outcomes and a reduced risk of resistance development srce.hrplos.org.

Target AUC/MIC values for predicting clinical efficacy vary depending on the bacterial species and the desired outcome (e.g., bacteriostasis, bactericidal activity, or bacterial elimination). For Gram-negative bacteria, AUC/MIC ratios greater than 100-125 hours are often associated with a clinical cure rate exceeding 80% srce.hr. For Gram-positive bacteria, lower AUC/MIC ratios, such as 35-50 hours, may be sufficient mdpi.com.

Studies have reported various AUC/MIC values for this compound against different pathogens in different animal species:

Against Pasteurella multocida and Mannheimia haemolytica in calves, AUC24h/MIC values of 174.7 hours (based on serum MICs) were reported nih.gov. PK/PD modeling based on time-kill curves in serum established AUC24h/MIC ratios for bacteriostasis (41.9-48.6 h), 3 log10 reduction (59.5-64.9 h), and 4 log10 reduction (68.0-74.8 h) nih.gov.

In pigs, ex vivo AUC0-24h/MIC ratios for Escherichia coli requiring bactericidal action and eradication were 23.54 and 27.18 hours, respectively frontiersin.org.

For Streptococcus suis, predicted optimal oral doses based on Monte Carlo simulations for achieving bacteriostatic, bactericidal, and elimination effects corresponded to AUC0-24h/MIC values frontiersin.org.

In lactating goats, AUC0-24h/MIC ratios were 226.64 ± 7.21 h for E. coli and 16.99 ± 0.541 h for P. multocida researchgate.net.

In dogs, ex vivo AUC/MIC ratios required for bacteriostasis, bactericidal action, and elimination of Staphylococcus pseudintermedius were 65.03, 97.02, and 136.84 hours, respectively nih.gov. Simulated AUC24h/MIC values of 69.61 and 139.23 hours were also studied against S. pseudintermedius cabidigitallibrary.org.

In rainbow trout, high AUC/MIC ratios were observed after intravenous administration against Yersinia ruckeri, Aeromonas hydrophila, Pseudomonas fluorescens, and Pseudomonas putida selcuk.edu.tr.

AUC/MIC ratios are also used to predict the risk of resistance selection. AUC24h/MPC ratios have been proposed as a better predictor for preventing the selection of resistant mutants frontiersin.orgmicrobiologyresearch.org. AUC24h/MPC ratios of 32 (for this compound) were considered protective against the selection of resistant E. coli mutants microbiologyresearch.orgmicrobiologyresearch.org. For S. pseudintermedius, an AUC24h/MPC ratio of 25.11 hours was found to restrict the selection of resistant mutants cabidigitallibrary.org.

Peak Concentration to MIC Ratio (Cmax/MIC) in Relation to Bactericidal Activity

The Peak Concentration to MIC ratio (Cmax/MIC) is another important PK/PD index for concentration-dependent antimicrobials like this compound srce.hrplos.org. This index reflects the maximum drug concentration achieved relative to the pathogen's susceptibility and is associated with the rate and extent of bacterial killing nih.gov.

Higher Cmax/MIC ratios are generally linked to more rapid and extensive bactericidal activity nih.gov. A Cmax/MIC ratio of ≥ 10 is often considered indicative of successful clinical outcomes and beneficial in reducing the risk of bacterial resistance srce.hr.

Studies have reported Cmax/MIC values in various contexts:

In calves, initial PK-PD integration based on serum MICs established Cmax/MIC ratios of 45.0 for both Mannheimia haemolytica and Pasteurella multocida nih.gov.

In pigs, ex vivo Cmax/MIC ratios in ileum content were 5.64 frontiersin.org.

In broiler chickens, mean Cmax/MIC ratios of 19.46 and 16.63 were reported, indicating effectiveness against susceptible pathogens srce.hr.

For Streptococcus suis, target Cmax/MIC values of 6.5 (3-log10 reduction) and 8 (4-log10 reduction) were reported based on an in vitro dynamic PK/PD model d-nb.info.

In dogs, Cmax/MIC ratios of 9 or greater were observed in tissue cage fluids against Mannheimia haemolytica, suggesting high effectiveness nih.gov.

Time Above MIC (T>MIC) Considerations for this compound Efficacy

While AUC/MIC and Cmax/MIC are generally considered the most predictive PK/PD indices for fluoroquinolones, the time that the drug concentration remains above the minimum inhibitory concentration (T>MIC) is also sometimes considered, particularly in specific contexts or for comparison with time-dependent antibiotics worktribe.com. However, research on this compound consistently highlights AUC/MIC and Cmax/MIC as the primary drivers of efficacy, reflecting its concentration-dependent nature d-nb.infod-nb.infofrontiersin.org. Studies evaluating this compound's activity against various pathogens often focus on achieving target AUC/MIC or Cmax/MIC values rather than a specific percentage of time above the MIC d-nb.infofrontiersin.orgfrontiersin.orgfrontiersin.org. For instance, studies in calves and pigs using tissue cage models or ex vivo systems have identified AUC₂₄h/MIC as the best predictor of this compound's effectiveness against pathogens like Pasteurella multocida and Escherichia coli frontiersin.orgd-nb.infofrontiersin.orgnih.gov.

Advanced Pharmacodynamic Modeling Approaches

Advanced modeling techniques are employed to further characterize the relationship between this compound exposure and its antibacterial effect, refine dosing regimens, and predict outcomes in various scenarios.

The sigmoid Emax model is frequently used to describe the relationship between this compound exposure (often expressed as AUC/MIC or Cmax/MIC) and the resulting antibacterial effect, measured as the change in bacterial count frontiersin.orgd-nb.infofrontiersin.org. This non-linear regression model allows for the estimation of key pharmacodynamic parameters, including the maximum effect (Emax), the exposure required to achieve 50% of the maximum effect (EC50), and the slope of the curve (N), which reflects the sensitivity of the response to changes in exposure frontiersin.orgworktribe.com.

Studies have applied the sigmoid Emax model to this compound data from both in vitro and in vivo models. For example, research using a tissue cage model in calves infected with Pasteurella multocida utilized the sigmoid Emax model to determine the AUC₂₄h/MIC values associated with a 50% and 90% reduction in bacterial counts frontiersin.orgscienceopen.comnih.gov. Similarly, ex vivo studies evaluating this compound against Haemophilus parasuis and Streptococcus suis in pigs have employed the sigmoid Emax model to quantify the relationship between PK/PD indices (AUC₂₄h/MIC and Cmax/MIC) and bacterial killing d-nb.infofrontiersin.orgfrontiersin.org. These models provide valuable insights into the exposure levels required for different levels of antibacterial effect.

Interactive Table 1: AUC₂₄h/MIC Values for this compound Against Pasteurella multocida in Calves (Tissue Cage Model) frontiersin.orgscienceopen.comnih.gov

| Antibacterial Effect | AUC₂₄h/MIC (h) |

| 50% bacterial reduction | 18.60 |

| 90% bacterial reduction | 50.65 |

Interactive Table 2: PK/PD Indices for this compound Against Haemophilus parasuis in Pigs (In Vitro Dynamic Model) d-nb.info

| Antibacterial Effect | AUC₂₄h/MIC (h) | Cmax/MIC |

| 3-log₁₀-unit decrease | 88 | 6.5 |

| 4-log₁₀-unit decrease | 110 | 8 |

Interactive Table 3: AUC₀₋₂₄h/MIC Values for this compound Against Streptococcus suis in Pigs (Ex Vivo Serum) frontiersin.orgfrontiersin.org

| Antibacterial Effect | AUC₀₋₂₄h/MIC (h) |

| Bacteriostatic | 25.23 |

| Bactericidal | 35.64 |

| Elimination | 39.71 |

Population PK/PD modeling, often incorporating Monte Carlo simulations, is a powerful approach used to account for variability in pharmacokinetic parameters within a target animal population and predict the probability of achieving specific PK/PD targets mdpi.comavma.orgmdpi.com. This method allows for the assessment of different dosing regimens against a distribution of pathogen susceptibilities (MIC values) to determine the likelihood of therapeutic success mdpi.commdpi.com.

Monte Carlo simulations involve running numerous virtual trials using randomly sampled PK parameters from a population distribution and MIC values from a relevant pathogen population. By simulating the resulting PK/PD index (e.g., AUC/MIC) for each virtual subject, the probability of target attainment (PTA) for a given PK/PD breakpoint can be estimated mdpi.commdpi.com. This is crucial for designing optimal dosing regimens that maximize the probability of achieving the desired antibacterial effect across a diverse population while potentially minimizing the risk of resistance development mdpi.com. Studies have utilized Monte Carlo simulations to predict effective this compound dosage regimens against pathogens like Mycoplasma agalactiae and Streptococcus suis in goats and pigs, respectively, based on achieving specific AUC/MIC targets frontiersin.orgmdpi.commdpi.com.

Tissue cage models are valuable in vivo tools used to study the pharmacokinetics and pharmacodynamics of antimicrobials in a localized infection site that mimics interstitial fluid frontiersin.orgscienceopen.comd-nb.infomdpi.com. These models involve the subcutaneous implantation of inert, perforated devices that fill with tissue cage fluid (TCF), which can be experimentally infected frontiersin.orgd-nb.infomdpi.com. This allows for the measurement of drug concentrations at the site of infection and the simultaneous monitoring of bacterial growth or killing over time frontiersin.orgd-nb.infomdpi.com.

Integrating PK data from TCF with PD data (e.g., bacterial counts) from the same site in a tissue cage model provides a more clinically relevant assessment of drug efficacy compared to in vitro studies alone frontiersin.orgscienceopen.comd-nb.info. This approach accounts for factors such as protein binding and the presence of host immune cells, which can influence drug activity in vivo frontiersin.orgmdpi.com. Studies using tissue cage models in calves and piglets have been instrumental in determining the relevant PK/PD index (AUC₂₄h/MIC) and the target values required for the efficacy of this compound against respiratory pathogens like Pasteurella multocida frontiersin.orgscienceopen.comd-nb.infonih.govnih.gov. The data obtained from these models contribute significantly to understanding how this compound performs in a living system at the actual site of infection.

Spectrum of Antimicrobial Activity of Marbofloxacin

Activity Against Gram-Negative Bacterial Pathogens

Marbofloxacin is primarily active against Gram-negative aerobes, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. pressbooks.pub

Escherichia coli Sensitivity and Killing Kinetics

Escherichia coli is generally sensitive to this compound. nih.gov Studies have shown that this compound exhibits rapid and concentration-dependent killing kinetics against E. coli. nih.gov The bactericidal activity is closely associated with the concentration and duration of exposure to the antibiotic. asm.org While some E. coli isolates show very high susceptibility with low Minimum Inhibitory Concentrations (MICs), others can have very high MICs, indicating a bimodal efficacy. merckvetmanual.com The concentration inducing a half-maximum effect (C50) is highly correlated with MIC values. asm.org

Time-kill kinetic profiles for E. coli strains show an initial rapid decrease in viable counts, followed by a slower decrease over 8 to 24 hours of exposure. asm.org Regrowth can occur with concentrations close to the MIC. asm.org The MIC90 for sensitive E. coli strains has been reported as 2 μg/ml. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) integration studies suggest that certain AUC0-24 h/MIC ratios are associated with bacteriostatic, bactericidal, and elimination effects against E. coli. For instance, ex vivo AUC0-24 h/MIC ratios requiring bactericidal action and eradication of clinical strains with an MIC90 of 2 μg/ml were reported as 23.54 and 27.18 h, respectively. nih.gov

Pasteurella multocida Susceptibility and In Vivo Activity

Pasteurella multocida is generally highly susceptible to this compound. d-nb.infonih.gov In vitro susceptibility testing has shown low MIC values for P. multocida. frontiersin.org For example, one study reported an MIC of 0.075 μg/mL and a Mutant Prevention Concentration (MPC) of 0.3 μg/mL for a P. multocida strain. frontiersin.org

This compound has demonstrated good antimicrobial activity against P. multocida in vivo. frontiersin.orgscienceopen.com Studies using tissue cage models in calves and piglets infected with P. multocida have evaluated the in vivo activity. frontiersin.orgd-nb.infoscienceopen.com The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24h/MIC) or MPC (AUC24h/MPC) is a key PK/PD index correlating with this compound's effectiveness against P. multocida in vivo. frontiersin.orgd-nb.infoscienceopen.com Studies have determined AUC24h/MIC and AUC24h/MPC values required for different levels of bacterial reduction. frontiersin.orgscienceopen.com For instance, in calves, AUC24h/MIC values of 18.60 h and 50.65 h were associated with a 1.5 log10 CFU/mL and 3 log10 CFU/mL reduction, respectively. scienceopen.com In piglets, AUC24TCF/MIC values of 13.48 h and 57.70 h were needed for a 1-log10 CFU/ml reduction and a 3-log10 CFU/ml reduction, respectively. d-nb.info

An inoculum effect has been observed with P. multocida, where this compound activity decreased against a high inoculum (10^8 CFU/mL) compared to a low inoculum (10^5 CFU/mL). plos.org This suggests that MICs determined with low inocula may not fully predict efficacy against high bacterial loads in vivo. plos.org

Actinobacillus pleuropneumoniae Response

Actinobacillus pleuropneumoniae is another respiratory pathogen against which this compound has shown activity. d-nb.info Susceptibility surveys in Europe have indicated high susceptibility rates for A. pleuropneumoniae isolates to this compound, with a low percentage of intermediate or resistant strains. ihma.com For example, between 1994 and 2013, 99.4% of combined A. pleuropneumoniae strains were susceptible to this compound. ihma.com The MIC90 for A. pleuropneumoniae has ranged from 0.03 to 0.12 mg/ml in most years surveyed. ihma.com

In vitro studies evaluating MICs of this compound against A. pleuropneumoniae at different inoculum strengths (10^4, 10^6, and 10^8 CFU/mL) showed that MICs increased progressively with increasing inoculum counts. researchgate.net The ratio of MICs for high to low inocula was lower for A. pleuropneumoniae compared to P. multocida. researchgate.net Pharmacokinetic and pharmacodynamic evaluations against Korean local isolates of A. pleuropneumoniae in pigs have also been conducted, determining PK/PD indices like Cmax/MIC and AUC0-24/MIC associated with effective treatment. researchgate.net

Activity Against Pseudomonas aeruginosa and Other Non-fermenters

This compound demonstrates good activity against Pseudomonas aeruginosa. pressbooks.pubmerckvetmanual.comgstsvs.ch In vitro studies have shown that P. aeruginosa can be sensitive to this compound. agriculturejournals.cz However, resistance to fluoroquinolones, including this compound, can occur in P. aeruginosa. cabidigitallibrary.org In one study comparing this compound and enrofloxacin, this compound was found to be more effective against P. aeruginosa isolates from companion animals. gstsvs.ch

While this compound is generally active against P. aeruginosa, other non-fermenting Gram-negative bacteria like Stenotrophomonas maltophilia, Acinetobacter baumannii, Achromobacter xylosoxidans, and Burkholderia cenocepacia can exhibit considerable resistance to many antibiotics. agriculturejournals.czresearchgate.netwiadlek.pl Information specifically detailing this compound's activity against non-Pseudomonas non-fermenters like Acinetobacter and Stenotrophomonas in the provided sources is limited, though one case report mentioned P. aeruginosa and S. maltophilia isolates being susceptible to this compound in vitro. agriculturejournals.cz Resistance to fluoroquinolones has been noted in Acinetobacter species. cabidigitallibrary.org

Broader Spectrum Against Enterobacteriaceae (e.g., Klebsiella spp., Enterobacter spp., Salmonella spp.)

This compound possesses a broader spectrum of activity that includes other members of the Enterobacteriaceae family, such as Klebsiella spp., Enterobacter spp., and Salmonella spp.. wikipedia.orgmerckvetmanual.comcabidigitallibrary.org It is considered highly active against many Enterobacteriaceae. mpi.govt.nz

For Klebsiella spp. and Enterobacter spp., fluoroquinolones, including this compound, are generally active. wikipedia.orgmerckvetmanual.com However, resistance can emerge in these species. cabidigitallibrary.orgmsdvetmanual.com Some sources indicate that Enterobacter species may remain resistant to certain beta-lactamase inhibitor combinations, while fluoroquinolones are generally effective. msdvetmanual.com

Regarding Salmonella spp., this compound has shown activity. wikipedia.orgmerckvetmanual.com Studies have evaluated the antibacterial efficacy of this compound against Salmonella spp. in calves. researchgate.net While Salmonella isolates can exhibit multidrug resistance, this compound has been investigated for its effect. researchgate.net

Activity Against Gram-Positive Bacterial Pathogens

This compound also exhibits activity against some Gram-positive bacteria. nih.govresearchgate.netfrontiersin.orgd-nb.info While fluoroquinolones were initially developed primarily for Gram-negative bacteria, newer generations, including this compound, show high bactericidal activity against certain Gram-positive pathogens at low MICs. gstsvs.ch

This compound has shown in vitro efficacy against Gram-positive isolates. gstsvs.ch It is often considered efficacious against Staphylococcus spp. researchgate.netpressbooks.pubmerckvetmanual.comcabidigitallibrary.org In comparative studies, this compound showed greater in vitro efficacy against Gram-positive bacteria compared to enrofloxacin. gstsvs.ch

However, the coverage against Gram-positive bacteria is considered limited compared to Gram-negative bacteria. pressbooks.pub this compound is often not effective against Enterococcus spp. or Streptococcus spp. pressbooks.pub While some Enterococcus strains may be susceptible in vitro, there is a high frequency of intrinsic resistance in these species, and this compound is generally not recommended for treating them. cabidigitallibrary.org The effect on Streptococcus species can vary. cabidigitallibrary.org Beta-Streptococci have demonstrated greater resistance to this compound compared to some Gram-negative bacteria and Staphylococci. gstsvs.ch Studies have also evaluated the activity of this compound against Streptococcus suis in pigs, determining PK/PD parameters for different effects. frontiersin.org

Table: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 60651 |

Data Tables

Based on the search results, here are some data points that can be presented in tables:

Table 1: In Vitro Susceptibility of Select Bacteria to this compound

| Bacterial Species | MIC Range/MIC90 (µg/mL) | Notes | Source |

| Pasteurella multocida | 0.075 (MIC), 0.3 (MPC) | Specific strain (CVCC 1669) | frontiersin.org |

| Pasteurella multocida | 0.05 (MIC) | Highly sensitive in goats | nih.gov |

| Pasteurella multocida | 0.03–0.12 (MIC90) | European isolates (1999-2013), range across years | ihma.com |

| Escherichia coli | 0.04 (MIC) | Highly sensitive in goats | nih.gov |

| Escherichia coli | 2 (MIC90) | Sensitive strains (142 isolates) | nih.gov |

| Escherichia coli | 0.5, 16 (MIC) | Intermediate and resistant strains in time-kill studies | researchgate.net |

| Actinobacillus pleuropneumoniae | 0.03–0.12 (MIC90) | European isolates (1994-2013), range across years | ihma.com |

| Pseudomonas aeruginosa | Sensitive | In vitro susceptibility observed | agriculturejournals.cz |

| Staphylococcus intermedius | - | In vitro killing rates comparable to enrofloxacin | nih.gov |

| Staphylococcus aureus | - | Post-antibiotic effect duration similar to enrofloxacin/ciprofloxacin | nih.gov |

| Streptococcus suis | - | Ex vivo activity in pig serum evaluated | frontiersin.org |

Table 2: In Vivo PK/PD Indices for this compound Activity

| Bacterial Species | Animal Model | PK/PD Index | Value (h) | Effect Achieved | Source |

| Pasteurella multocida | Calves | AUC24h/MIC | 18.60 | 1.5 log10 CFU/mL reduction | scienceopen.com |

| Pasteurella multocida | Calves | AUC24h/MIC | 50.65 | 3 log10 CFU/mL reduction | scienceopen.com |

| Pasteurella multocida | Calves | AUC24h/MPC | 4.67 | 1.5 log10 CFU/mL reduction | scienceopen.com |

| Pasteurella multocida | Calves | AUC24h/MPC | 12.89 | 3 log10 CFU/mL reduction | scienceopen.com |

| Pasteurella multocida | Piglets | AUC24TCF/MIC | 13.48 | 1-log10 CFU/ml reduction | d-nb.info |

| Pasteurella multocida | Piglets | AUC24TCF/MIC | 57.70 | 3-log10 CFU/ml reduction (90% max response) | d-nb.info |

| Escherichia coli | Pigs | AUC0-24h/MIC | 16.26 | Bacteriostatic effect (ileum content) | nih.gov |

| Escherichia coli | Pigs | AUC0-24h/MIC | 23.54 | Bactericidal activity (ileum content) | nih.gov |

| Escherichia coli | Pigs | AUC0-24h/MIC | 27.18 | Elimination (ileum content) | nih.gov |

| Streptococcus suis | Pigs | AUC0-24h/MIC | 25.23 | Bacteriostatic effect (ex vivo serum) | frontiersin.org |

| Streptococcus suis | Pigs | AUC0-24h/MIC | 35.64 | Bactericidal effect (ex vivo serum) | frontiersin.org |

| Streptococcus suis | Pigs | AUC0-24h/MIC | 39.71 | Bacterial elimination effect (ex vivo serum) | frontiersin.org |

Table 3: In Vitro Susceptibility (%) of Select Bacteria to this compound and Enrofloxacin

| Bacterial Species | This compound (%) | Enrofloxacin (%) | Source |

| Pseudomonas aeruginosa | 68 | 30 | gstsvs.ch |

| Escherichia coli | 69 | 55 | gstsvs.ch |

| Staphylococci | 71 | 58 | gstsvs.ch |

| β-Streptococci | 60 | 44 | gstsvs.ch |

Staphylococcus intermedius and Other Staphylococci (including Methicillin-Resistant Strains)

This compound shows activity against Staphylococcus species. ratguide.compressbooks.pub Studies evaluating the in vitro activity of this compound against Staphylococcus intermedius isolates from dogs have indicated high susceptibility rates. vef.hrresearchgate.net For instance, one study found that 98.0% of S. intermedius strains tested were sensitive to this compound. vef.hrresearchgate.net Another study reported that all S. intermedius isolates tested were susceptible to this compound and pradofloxacin. mdpi.com While this compound is generally effective against staphylococci, fluoroquinolone resistance in staphylococci is an emerging concern. cabidigitallibrary.org Susceptibility tests have shown significantly lower rates of susceptibility to this compound in methicillin-resistant S. intermedius (MRSI) compared to methicillin-susceptible S. intermedius (MSSI). researchgate.net However, some older studies suggested that ciprofloxacin and enrofloxacin could be useful alternatives for treating methicillin-resistant S. intermedius strains. vef.hr The development of multiple resistance in S. intermedius to fluoroquinolones, including this compound, is thought to potentially result from similar mutations in gyrA and/or norA genes. vef.hr

Streptococcus suis Susceptibility and PK/PD Relationships

This compound has shown high susceptibility against Streptococcus suis isolates. ihma.comresearchgate.net In a survey of susceptibility in bacteria isolated from diseased pigs in Europe, Streptococcus suis causing meningitis exhibited very high susceptibility to this compound with only 0.5% resistance among 585 isolates. ihma.comresearchgate.net Similarly, only 0.4% resistance was observed in S. suis causing respiratory disease among 729 isolates. ihma.comresearchgate.net

Pharmacokinetic/pharmacodynamic (PK/PD) analysis has been conducted for this compound against Streptococcus suis in pigs to evaluate ex vivo activity and optimize dosage schemes for avoiding resistance development. researchgate.netnih.govnih.gov Studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against Streptococcus suis. nih.gov For a virulent S. suis isolate (HB2), the MIC was determined to be 1 µg/ml in TSB and 2 µg/ml in serum, while the MBC was 4 µg/ml in both TSB and serum. nih.gov PK/PD integration based on ex vivo data in serum has provided AUC₀₋₂₄h/MIC values for bacteriostatic, bactericidal, and elimination effects against S. suis. nih.gov

Broader Activity Against Other Gram-Positive Cocci and Bacilli

This compound is active against a number of Gram-positive aerobes, including staphylococci. ratguide.com While its activity against Streptococcus species can vary, it is generally not recommended for treating most Streptococcus species due to variable activity. ratguide.comcabidigitallibrary.org Obligate anaerobes tend to be resistant to most quinolones, including this compound. ratguide.combeleka.byfirstpharmaegy.com

Activity Against Atypical Pathogens (e.g., Mycoplasma spp., Chlamydia spp.)

The spectrum of antimicrobial activity of fluoroquinolones, including this compound, encompasses intracellular organisms such as chlamydial and rickettsial species, as well as facultative intracellular organisms like Mycoplasma spp. ratguide.combeleka.byavma.org this compound has demonstrated significant activity against Mycoplasma and Chlamydia species. wikipedia.orgratguide.combeleka.byfirstpharmaegy.comfrontiersin.org Studies have shown this compound to be effective against Mycoplasma bovis. researchgate.netfirstpharmaegy.com Doxycycline is also effective for treating various chlamydial and mycoplasma infections. nih.gov

Comparative In Vitro and Ex Vivo Antimicrobial Activity with Other Fluoroquinolones (e.g., Enrofloxacin, Ciprofloxacin)

Comparative studies have evaluated the in vitro and ex vivo antimicrobial activity of this compound alongside other fluoroquinolones such as enrofloxacin and ciprofloxacin. pressbooks.pubvef.hrfirstpharmaegy.comufmg.brmims.comguidetopharmacology.orgvin.comopenalex.orggstsvs.ch

In vitro comparisons against Staphylococcus intermedius isolates from dogs showed that both this compound and enrofloxacin were highly active, with 98.0% of strains sensitive, while 96% were sensitive to ciprofloxacin. vef.hrresearchgate.net One strain showed multiple resistance to all three fluoroquinolones tested. vef.hrresearchgate.net

Against a panel of recently isolated porcine and bovine bacterial pathogens, enrofloxacin and ciprofloxacin generally demonstrated higher antibacterial activity in terms of MIC₅₀ values compared to this compound and other tested fluoroquinolones. nih.gov However, this compound was found to be significantly more active than enrofloxacin against M. haemolytica, E. coli, and B. bronchiseptica, but less active against P. multocida, S. aureus, coagulase-negative staphylococci, S. dysgalactiae, S. uberis, A. pleuropneumoniae, and S. suis. nih.gov

A study comparing the in vitro activity against clinical strains of Pseudomonas spp. isolated from small animals in Portugal found that ciprofloxacin had lower MIC₅₀ and MIC₉₀ values (0.125 and 8 µg/ml, respectively) compared to this compound (0.5 and 16 µg/ml) and enrofloxacin (1 and 32 µg/ml). vin.com This suggested greater in vitro efficacy of ciprofloxacin against these isolates, although resistance was detected in some strains. vin.com

Time-kill analysis comparing pradofloxacin and this compound against canine skin pathogens like Staphylococcus pseudintermedius, Staphylococcus aureus, and Escherichia coli showed that while pradofloxacin had higher potency (lower EC₅₀), no difference was observed in terms of maximal pharmacological killing rate (Emax) between the two drugs. nih.govresearchgate.net At concentrations associated with standard doses, pradofloxacin caused faster and more sustained killing than this compound against coagulase-positive staphylococci. researchgate.net

This compound has been noted as being the most active antibiotic against Pasteurella multocida isolates, with the lowest MICs. nih.gov

Interactive table below summarizes some comparative in vitro activity data:

| Bacterial Species | This compound Susceptibility (%) | Enrofloxacin Susceptibility (%) | Ciprofloxacin Susceptibility (%) | Source |

| Staphylococcus intermedius | 98.0 | 98.0 | 96.0 | vef.hrresearchgate.net |

| Streptococcus suis (meningitis) | 99.5 | Not specified | Not specified | ihma.comresearchgate.net |

| Streptococcus suis (respiratory) | 99.6 | Not specified | Not specified | ihma.comresearchgate.net |

Interactive table below summarizes MIC data for Pseudomonas spp.:

| Fluoroquinolone | MIC₅₀ (µg/ml) | MIC₉₀ (µg/ml) | Range (µg/ml) | Source |

| This compound | 0.5 | 16 | 0.0125 to 32 | vin.com |

| Enrofloxacin | 1 | 32 | 0.125 to 64 | vin.com |

| Ciprofloxacin | 0.125 | 8 | 0.0625 to 16 | vin.com |

Mechanisms and Evolution of Marbofloxacin Resistance

Chromosomal Resistance Mechanisms to Marbofloxacin

Chromosomal resistance primarily involves mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). The most significant mutations conferring resistance are typically located within specific regions of these genes known as the Quinolone Resistance Determining Regions (QRDRs). mdpi.comfrontiersin.org

Quinolone Resistance Determining Regions (QRDR) Mutations in gyrA (DNA Gyrase)

Mutations in the gyrA gene are a primary mechanism of quinolone resistance in Gram-negative bacteria, including those relevant to this compound activity. plos.org These mutations cluster near the active site of DNA gyrase. mdpi.com Two frequently observed mutations in the gyrA QRDR, particularly in Escherichia coli, are at amino acid codons 83 and 87. plos.orgnih.govjpedres.org

Specific mutations commonly associated with reduced susceptibility or resistance to this compound and other fluoroquinolones include Serine at position 83 being replaced by Leucine (Ser83Leu) and Aspartic acid at position 87 being replaced by Asparagine (Asp87Asn). plos.orgnih.govjpedres.orgnih.gov The Ser83Leu substitution in GyrA is frequently detected in fluoroquinolone-resistant E. coli isolates and is considered the most common substitution at this position. frontiersin.orgnih.govmicrobiologyresearch.org These mutations can reduce the affinity of the gyrase-DNA complex for quinolones, thereby impairing the drug's ability to inhibit the enzyme. plos.org Studies have shown that isolates with double mutations in gyrA, such as Ser83Leu and Asp87Asn, often exhibit high levels of resistance to fluoroquinolones. plos.org

QRDR Mutations in parC (Topoisomerase IV)

Mutations in the parC gene, encoding a subunit of topoisomerase IV, also play a significant role in mediating resistance to this compound, often in conjunction with gyrA mutations. frontiersin.orgnih.govresearchgate.net The QRDR in parC is another hotspot for resistance-conferring mutations. mdpi.comfrontiersin.org

Common mutations identified in the parC QRDR include Serine at position 80 being replaced by Isoleucine (Ser80Ile) and mutations affecting codon 116. nih.govjpedres.orgnih.govmicrobiologyresearch.org The Ser80Ile mutation in parC has been observed in this compound-resistant isolates. nih.govjpedres.orgnih.govum.es A previously undescribed mutation at codon 116 of parC was reported in laboratory-derived resistant mutants of E. coli, suggesting its potential role in fluoroquinolone susceptibility. microbiologyresearch.orgnih.gov The accumulation of mutations in both gyrA and parC typically leads to higher levels of fluoroquinolone resistance. researchgate.netresearcher.life

Here is a table summarizing common QRDR mutations associated with fluoroquinolone resistance, including those relevant to this compound:

| Gene | Codon (E. coli numbering) | Wild-type Amino Acid | Mutant Amino Acid | Example Mutation |

| gyrA | 83 | Serine | Leucine | Ser83Leu |

| gyrA | 87 | Aspartic acid | Asparagine | Asp87Asn |

| parC | 80 | Serine | Isoleucine | Ser80Ile |

| parC | 116 | Proline | Frameshift | Pro116fs |

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

In addition to chromosomal mutations, bacteria can acquire resistance to this compound through the uptake of mobile genetic elements, such as plasmids, that carry PMQR genes. mdpi.comliverpool.ac.uk While PMQR mechanisms typically confer low-level resistance on their own, they can contribute to higher resistance levels when present alongside chromosomal mutations. researchgate.netliverpool.ac.uk PMQR genes can also facilitate the transfer of quinolone resistance between different bacterial strains and species. nih.goveuropa.eu

Prevalence and Transferability of qnr Gene Families

The qnr genes are a significant family of PMQR determinants that encode proteins belonging to the pentapeptide repeat family. asm.org These Qnr proteins protect bacterial DNA gyrase and topoisomerase IV from quinolone inhibition by binding to the enzymes. liverpool.ac.ukmdpi.com Several qnr gene families exist, including qnrA, qnrB, and qnrS, with various allelic variants. europa.euasm.org

The qnrS gene has been observed with a high prevalence in some studies investigating this compound-resistant E. coli isolates. nih.gov The transferability of qnr genes, often located on plasmids, contributes to their spread among bacterial populations. nih.goveuropa.eu The presence of qnr genes can lead to decreased susceptibility to fluoroquinolones, although the level of resistance conferred is generally lower compared to that caused by high-level chromosomal mutations. asm.orgmdpi.com

Role of aac(6')-Ib-cr Variant in this compound Resistance

The aac(6')-Ib-cr gene is a variant of the common aminoglycoside acetyltransferase gene aac(6')-Ib. asm.orgmdpi.com This variant has acquired the ability to acetylate certain fluoroquinolones that possess a piperazinyl amine group, including ciprofloxacin and norfloxacin, thereby reducing their activity. asm.orgmdpi.com this compound, also a fluoroquinolone with a piperazinyl substituent, can be affected by the enzyme produced by aac(6')-Ib-cr. mdpi.com

The aac(6')-Ib-cr gene confers low-level resistance to susceptible bacteria but can contribute to higher resistance levels, particularly when combined with other resistance mechanisms like chromosomal mutations or efflux pumps. liverpool.ac.ukresearchgate.net The prevalence of aac(6')-Ib-cr has been reported in various bacterial isolates, including E. coli. asm.orgmdpi.comfrontiersin.org

Contribution of qepA and oqxAB Efflux Pump Genes to Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial agents out of the cell, thereby reducing their intracellular concentration and leading to decreased susceptibility or resistance. mdpi.comliverpool.ac.ukavma.org Several efflux pumps can contribute to fluoroquinolone resistance, including those encoded by the qepA and oqxAB genes. liverpool.ac.ukresearchgate.netaimspress.com

The qepA gene encodes a plasmid-mediated efflux pump belonging to the Major Facilitator Superfamily (MFS). liverpool.ac.ukbrieflands.com QepA can efflux fluoroquinolones like norfloxacin and ciprofloxacin, contributing to reduced susceptibility. brieflands.com

The oqxAB genes encode a RND-type efflux pump system, OqxAB. frontiersin.orgnih.govbiotechrep.ir This efflux pump was initially identified on a plasmid in E. coli and has been shown to efflux various compounds, including quinolones and other antibiotics. frontiersin.orgbiotechrep.ir The presence of oqxAB can lead to increased minimum inhibitory concentrations (MICs) for fluoroquinolones. frontiersin.org Both qepA and oqxAB are considered PMQR determinants and can be found on plasmids, facilitating their spread. aimspress.comnih.gov Their contribution to this compound resistance can be significant, especially in isolates also harboring chromosomal mutations or other resistance genes. liverpool.ac.ukavma.org

Here is a table summarizing the PMQR genes discussed:

| Gene Family/Gene | Mechanism of Action | Effect on this compound Susceptibility | Transferability |

| qnr | Protects target enzymes (DNA gyrase, topoisomerase IV) | Reduced susceptibility (low-level) | Plasmid-mediated |

| aac(6')-Ib-cr | Acetylates certain fluoroquinolones | Reduced susceptibility (low-level) | Plasmid-mediated |

| qepA | Efflux pump (MFS) | Reduced susceptibility | Plasmid-mediated |

| oqxAB | Efflux pump (RND) | Reduced susceptibility | Plasmid-mediated |

Efflux Pump Overexpression and its Contribution to this compound Resistance (e.g., AcrAB-TolC System)

Efflux pumps play a crucial role in bacterial resistance to this compound by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration below therapeutic levels. The AcrAB-TolC system is a prominent example of a tripartite efflux pump found in Gram-negative bacteria, including Escherichia coli and Salmonella enterica. bmbreports.org This system consists of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC. bmbreports.org Overexpression of the AcrAB-TolC efflux pump is a significant mechanism contributing to multidrug resistance, including resistance to fluoroquinolones like this compound. bmbreports.orgasm.orgmdpi.com

Studies have shown that increased expression of acrB and acrF (coding for components of the AcrAB-TolC and AcrEF-TolC systems, respectively) is observed in fluoroquinolone-resistant Salmonella strains. oup.com Transcriptional activators such as MarA, SoxS, and Rob can upregulate the expression of efflux pumps, including acrAB and tolC, contributing to antimicrobial resistance. oup.com In Salmonella Typhimurium, the transcriptional activators RamA and SoxS have been shown to affect the expression of the AcrAB and AcrEF efflux pumps. oup.com Insertional sequences, such as IS1 or IS10 elements, upstream of the acrEF operon have been found to cause overexpression of acrF, leading to increased resistance to fluoroquinolones and other unrelated drugs. asm.org This highlights how mobile genetic elements can contribute to the increased expression of efflux pumps.

The contribution of efflux to resistance can be demonstrated by using efflux pump inhibitors, which can reduce the minimum inhibitory concentrations (MICs) of fluoroquinolones in resistant strains. asm.org

Analysis of Cross-Resistance Patterns with Other Fluoroquinolones and Unrelated Antimicrobials

Cross-resistance among fluoroquinolones is a common phenomenon due to their shared mechanism of action targeting DNA gyrase and topoisomerase IV. msdvetmanual.com When bacteria develop resistance to one fluoroquinolone, they often exhibit reduced susceptibility to other fluoroquinolones as well. This is generally anticipated among structurally related members of the fluoroquinolone class. msdvetmanual.com

Resistance mechanisms, such as mutations in the gyrA and parC genes (encoding subunits of DNA gyrase and topoisomerase IV, respectively) and efflux pump overexpression, can confer cross-resistance to multiple fluoroquinolones. asm.orgoup.comnih.gov For instance, mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC are key mechanisms of resistance to fluoroquinolones. nih.gov

Furthermore, efflux pumps like AcrAB-TolC have a broad substrate specificity and can extrude a wide range of structurally diverse compounds, including various antibiotics beyond fluoroquinolones. bmbreports.orgmdpi.com This can lead to cross-resistance or co-resistance with unrelated antimicrobial agents. mdpi.comeuropa.eu Studies have observed that increased expression of efflux pumps can correlate with resistance levels to fluoroquinones and other unrelated drugs. asm.org

Analysis of resistance patterns in bacterial isolates from veterinary settings has shown varying degrees of cross-resistance. For example, Streptococcus canis isolates from canine urine samples have shown a high prevalence of resistance to both enrofloxacin and this compound. frontiersin.org In Escherichia coli isolates from bovine sources, a resistant population was present before the use of this compound, which was attributed to co- or cross-resistance to other previously used antibiotics. nih.gov

Impact of this compound Administration on the Emergence and Spread of Resistance in Commensal Bacterial Flora

The administration of this compound can exert selective pressure on bacterial populations, including the commensal flora, leading to the emergence and spread of resistant strains. nih.gov Commensal bacteria, such as those in the gut microbiota, can harbor resistance genes (the resistome) even before antibiotic exposure. nih.gov The use of veterinary antibiotics can promote the selection and amplification of this pool of genes, which may subsequently be transmitted to pathogenic bacteria. nih.gov

Studies investigating the impact of this compound administration on commensal bacteria have shown that it can lead to the emergence of this compound-resistant Escherichia coli strains in the gut flora. nih.gov The level of resistance in commensal bacteria in food-producing animals is of public health significance due to the potential for transmission of resistant bacteria through the food chain. nih.gov

Research in young cattle treated with this compound indicated that a single treatment can exert a moderate selective pressure on commensal Enterobacteriaceae. researchgate.net While one study in young bulls showed a low incidence of resistant Enterobacteriaceae after treatment, another in veal calves demonstrated a significant increase in fluoroquinolone-resistant Enterobacteriaceae post-treatment, potentially influenced by pre-existing high levels of resistant bacteria. researchgate.net

The emergence of resistance is more frequent when both the initial bacterial inoculum size and the time the bacterial population is within the Mutant Selection Window (MSW) increase. oup.com The MSW is the range of antibiotic concentrations between the MIC and the Mutant Prevention Concentration (MPC), where resistant mutants are most likely to be selected. oup.com Reducing the time within the MSW is a strategy to limit the selection of resistance. oup.com

Molecular Epidemiology of this compound Resistance in Veterinary Pathogens

Molecular epidemiology studies aim to understand the genetic basis and transmission dynamics of antimicrobial resistance in bacterial populations. This involves identifying resistance genes, mobile genetic elements, and clonal lineages of resistant bacteria circulating in veterinary settings.

Molecular analysis of this compound-resistant isolates often reveals the presence of specific mutations in the QRDRs of gyrA and parC genes. For example, mutations such as Ser83Leu and Asp87Asn in gyrA, and Ser80Ile in parC, have been identified in this compound-resistant Escherichia coli from goats. nih.gov These mutations can reduce the binding affinity of this compound to its target enzymes. nih.gov

In addition to chromosomal mutations, the presence of plasmid-mediated quinolone resistance (PMQR) genes contributes to reduced susceptibility to fluoroquinolones. nih.gov PMQR genes, such as qnrA, qnrB, qnrS, aac(6')Ib-cr, qepA, oqxA, and oqxB, can be transferred horizontally between bacteria, facilitating the spread of resistance. nih.gov A high prevalence of PMQR genes, particularly qnrS, has been observed in this compound-resistant E. coli isolates. nih.gov

Molecular epidemiology studies also track the prevalence of specific resistant bacterial strains and their genetic relatedness. For instance, studies on Staphylococcus pseudintermedius, a common veterinary pathogen, utilize techniques like multilocus sequence typing (MLST) to analyze the evolutionary changes and spread of resistant clones, including methicillin-resistant S. pseudintermedius (MRSP), which can also exhibit resistance to fluoroquinolones like this compound. frontiersin.orgplos.org The prevalence of multidrug resistance, including resistance to this compound, is monitored in various veterinary pathogens from different animal species and geographical regions. mdpi.com

Surveillance programs are crucial for monitoring the emergence and spread of antimicrobial resistance in veterinary pathogens and commensal bacteria. woah.orgfrontiersin.org These programs collect data on susceptibility patterns and can provide insights into the molecular epidemiology of resistance. woah.org

Example Data Table Structure (Illustrative - Data would be extracted from text and formatted):

Table 1: Prevalence of this compound Resistance in Enterobacteriaceae from Canine Samples (Example)

| Year | Total Enterobacteriaceae Isolates | This compound-Resistant Isolates | Percentage Resistant |

| 2019 | [Number] | [Number] | [Percentage]% |

| 2023 | [Number] | [Number] | [Percentage]% |

Note: Data for this table would be derived from specific research findings mentioned in the text, such as those in reference mdpi.com, and would require precise numerical data if available.

Table 2: Key Mutations and Resistance Mechanisms in this compound-Resistant E. coli (Example)

| Gene | Mutation (Amino Acid Change) | Resistance Mechanism | Source Organism |

| gyrA | Ser83Leu | Reduced target affinity | E. coli |

| gyrA | Asp87Asn | Reduced target affinity | E. coli |

| parC | Ser80Ile | Reduced target affinity | E. coli |

| PMQR genes | e.g., qnrS | Plasmid-mediated resistance | E. coli |

| acrAB-tolC | Overexpression | Increased efflux | E. coli |

Note: Data for this table would be derived from specific research findings mentioned in the text, such as those in reference nih.gov.

Clinical Efficacy Studies and Therapeutic Applications of Marbofloxacin in Disease Models

Efficacy in Respiratory Tract Infections (RTI) Research

Marbofloxacin has been evaluated for its efficacy in treating respiratory tract infections, particularly those involving key bacterial pathogens in veterinary medicine. nih.govfrontiersin.orgnih.gov

Murine Lung Infection Models with Pasteurella multocida

Studies utilizing murine lung infection models have investigated the pharmacokinetic/pharmacodynamic (PK/PD) properties and efficacy of this compound against Pasteurella multocida. nih.govnih.govresearchgate.net These studies have shown that this compound exhibits concentration-dependent killing against P. multocida. nih.govnih.gov The ratio of the free-drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC₀₋₂₄h/MIC) was identified as a key PK/PD index correlating with efficacy. nih.govnih.govresearchgate.net

Research has determined the fAUC₀₋₂₄h/MIC values associated with different levels of bacterial reduction in this model. For a static effect (no net change in bacterial count), an fAUC₀₋₂₄h/MIC of 40.84 hours was required. nih.govnih.govresearchgate.net Achieving a 2 log₁₀ reduction in bacterial counts necessitated a ratio of 139.34 hours, while a 3 log₁₀ reduction required 278.08 hours. nih.govnih.govresearchgate.net

However, one study indicated that achieving a bactericidal effect (defined as a 3 log₁₀ reduction) against P. multocida with an MIC₉₀ of 0.12 µg/ml might require higher doses than those commonly used in clinical practice, based on the predicted fAUC₀₋₂₄h/MIC target of 278.08 hours. nih.govnih.gov Another study comparing this compound efficacy against P. multocida and Mannheimia haemolytica in immunocompromised mice found that this compound was much more efficacious against M. haemolytica, with a dose that failed to eliminate P. multocida achieving total eradication of M. haemolytica. frontiersin.orgplos.org This suggests that even with similar MICs, in vivo efficacy can differ between bacterial species. plos.org

Table 1: this compound PK/PD Targets in Murine Pasteurella multocida Lung Infection Model

| Effect on Bacterial Count | fAUC₀₋₂₄h/MIC (hours) |

| Static Effect | 40.84 |

| 2 log₁₀ Reduction | 139.34 |

| 3 log₁₀ Reduction | 278.08 |

Field Efficacy Evaluations in Calves and Pigs with RTI

Field trials have assessed the efficacy of this compound in treating naturally occurring respiratory disease in calves and pigs. nih.govnih.govresearchgate.nettandfonline.com

Efficacy in Urinary Tract Infections (UTI) Research

This compound has been investigated for its effectiveness in treating urinary tract infections in companion animals. researchgate.netnih.govcabidigitallibrary.orgicm.edu.pl

Studies on Canine and Feline Lower Urinary Tract Disorders

Clinical studies in dogs and cats diagnosed with lower urinary tract disorders have evaluated the efficacy of this compound. researchgate.netcabidigitallibrary.orgicm.edu.pl In a study including dogs and cats with lower urinary tract symptoms, bacterial UTIs were confirmed in a subset of these animals. researchgate.neticm.edu.pl Common bacteria isolated included Proteus mirabilis and coagulase-positive Staphylococci in canine and feline urine samples, respectively. researchgate.neticm.edu.pl Antimicrobial susceptibility testing revealed that a significant percentage of isolates were susceptible to this compound (65.7% of dog isolates and 85.7% of cat isolates in one study). researchgate.netcabidigitallibrary.orgicm.edu.pl this compound has been identified as effective against key pathogens involved in UTIs in small animals, such as Escherichia coli, most Enterobacteriaceae, Staphylococcus, and Pseudomonas species. cabidigitallibrary.org